molecular formula C9H21ClN2O2 B1440813 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride CAS No. 1246172-69-9

2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride

Cat. No. B1440813
M. Wt: 224.73 g/mol
InChI Key: ASUSMBRGFAAFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride, also known by its CAS number 1220037-43-3, is a chemical compound with the formula C6H15ClN2O2 . It is stored in a dry room at room temperature .


Molecular Structure Analysis

The molecular weight of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride is 182.65 g/mol . The compound has a complex structure that includes a hydrochloride group, which contributes to its unique chemical properties .

Scientific Research Applications

Anticonvulsant and Pain-Attenuating Properties

  • Anticonvulsant Activities: Research has shown that derivatives of 2-amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride exhibit significant anticonvulsant activities. These activities are sensitive to substituents at certain sites of the molecule, with specific modifications leading to enhanced anticonvulsant properties (King et al., 2011).
  • Pain-Attenuating Effects: The same study identified that these compounds also have pain-attenuating properties, making them potential candidates for the treatment of neuropathic pain in addition to their anticonvulsant applications.

Synthesis and Antimicrobial Activity

  • Derivatives as Antimicrobials: A study on the synthesis of new carbamoyl-containing compounds related to 2-amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride reported antimicrobial properties. These findings highlight the potential use of these compounds in developing new antimicrobial agents (Tlekhusezh et al., 1999).

Inhibition of 11β-Hydroxysteroid Dehydrogenase

  • Potential for Metabolic Disease Treatment: Research on 3-Amino-N-adamantyl-3-methylbutanamide derivatives, closely related to the compound , shows that these can function as inhibitors of 11β-hydroxysteroid dehydrogenase. This suggests potential applications in the treatment of metabolic diseases (Lee et al., 2014).

Antifungal Properties

  • Application in Agriculture and Medicine: A study on a novel compound closely related to 2-amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride demonstrated good antifungal activity against several fungal species. This suggests possible applications in agricultural fungicides or antifungal medications (Si, 2009).

Safety And Hazards

While specific safety and hazard information for 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride was not available, it’s important to handle all chemical compounds with care. Always refer to the Material Safety Data Sheet (MSDS) for the compound for detailed safety information .

properties

IUPAC Name

2-amino-N-(3-hydroxybutyl)-3-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-6(2)8(10)9(13)11-5-4-7(3)12;/h6-8,12H,4-5,10H2,1-3H3,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUSMBRGFAAFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCCC(C)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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